3-Butyryl-4-methyloxazolidin-2-one

Description

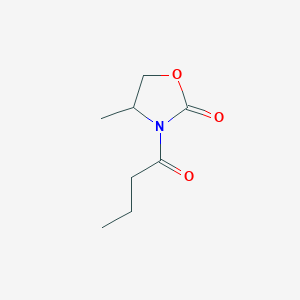

Structure

2D Structure

3D Structure

Properties

CAS No. |

111292-83-2 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3-butanoyl-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |

InChI Key |

FTBWXCQJZQQIRS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)N1C(COC1=O)C |

Canonical SMILES |

CCCC(=O)N1C(COC1=O)C |

Synonyms |

2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyryl 4 Methyloxazolidin 2 One and Precursor Oxazolidinone Cores

Conventional Synthetic Routes to 4-Methyloxazolidin-2-ones

Conventional approaches to the synthesis of 4-methyloxazolidin-2-ones have historically relied on well-established cyclization and ring-forming reactions. These methods are foundational in organic synthesis and continue to be relevant.

Cyclization of Chiral Amino Alcohols (e.g., from Alanine Derivatives)

A primary and widely utilized method for the synthesis of 4-substituted oxazolidin-2-ones involves a two-step sequence starting from amino acids. nih.govresearchgate.net The initial step is the reduction of an amino acid, such as alanine, to its corresponding chiral amino alcohol. Following the reduction, the amino alcohol undergoes cyclization to form the oxazolidin-2-one ring. This cyclization is typically achieved by treating the amino alcohol with reagents like ethyl carbonate or phosgene (B1210022) derivatives. nih.govresearchgate.net Another established route utilizes racemic β-aminoalanine derivatives as the starting material to generate novel oxazolidin-2-one derivatives with substituents at the N-3 and C-4 positions of the ring. nih.gov

Alternative Cycloaddition and Ring-Forming Reactions

Beyond direct cyclization of amino alcohols, various cycloaddition and ring-forming reactions provide access to the oxazolidinone core. One such approach is the iodo-cyclization of unsaturated N-Boc-allylamines, which, when followed by a transition metal-catalyzed cross-coupling reaction, yields C5-functionalized oxazolidin-2-ones. acs.org Other notable methods include [4+2] cycloaddition reactions, such as the Diels-Alder reaction of 5-methylidene-hydantoins, which results in spiro-imidazolone derivatives. mdpi.com Additionally, tandem sequences involving a ring-opening reaction followed by a [2+2] cycloaddition have been developed to create complex structures like cyclobutane-fused thiazolino-2-pyridones. nih.gov A (4+3)-cycloaddition of oxidopyridinium ions has also been reported as a method to construct bicyclic nitrogenous frameworks. uq.edu.au

Advanced Catalytic Approaches to Substituted Oxazolidin-2-ones

The evolution of synthetic chemistry has introduced a variety of advanced catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of oxazolidin-2-ones.

Metal-Catalyzed Transformations for Oxazolidinone Scaffolds

A range of metal catalysts have been effectively employed in the synthesis of oxazolidinone scaffolds. Palladium-catalyzed reactions are prominent, including the N-arylation of 2-oxazolidinones with aryl bromides and the intramolecular aminohydroxylation of O-vinyl-1,2-amino alcohol derivatives to produce cis-disubstituted oxazolidines. organic-chemistry.org Copper catalysts have also proven versatile, facilitating the N-arylation of oxazolidinones with (hetero)aryl iodides and the synthesis of oxazolidinones from propargylic amines and carbon dioxide. organic-chemistry.org Furthermore, silver-catalyzed reactions have been developed for the incorporation of carbon dioxide into propargylic amines. organic-chemistry.org In a one-pot sequence, cobalt or copper catalysts are utilized for the cross-coupling step following an initial iodo-cyclization to yield C5-functionalized oxazolidin-2-ones. acs.org More recently, copper(II) acetate (B1210297) has been used to catalyze the direct reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO. nih.gov

Table 1: Examples of Metal-Catalyzed Syntheses of Oxazolidinone Derivatives

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Palladium/Phosphine Ligand | 2-Oxazolidinone, Aryl Bromide | 3-Aryl-2-oxazolidinone | organic-chemistry.org |

| Copper/BPMO Ligand | Oxazolidinone, (Hetero)aryl Iodide | N-Arylated Oxazolidinone | organic-chemistry.org |

| Palladium Complex | O-Vinyl-1,2-amino alcohol derivative | cis-Disubstituted Oxazolidine | organic-chemistry.org |

| Copper(I)/TBD | Propargylic Amine, CO2 | Oxazolidinone | organic-chemistry.org |

| Silver Catalyst | Propargylic Amine, CO2 | Oxazolidinone | organic-chemistry.org |

| Cobalt or Copper Catalyst | Unsaturated N-Boc-allylamine | C5-Functionalized Oxazolidin-2-one | acs.org |

| Copper(II) Acetate/Ligand | N-Acyl-1,3-oxazolidin-2-one, TEMPO | Aminoxylated Derivative | nih.gov |

Organocatalytic Strategies for Enantioselective Oxazolidinone Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including oxazolidinones. An efficient, catalytic asymmetric approach to the antibacterial agent linezolid (B1675486), which features a chiral oxazolidinone ring, has been developed using organocatalytic, highly enantioselective aldol (B89426) and Beckman rearrangement reactions. nih.govacs.orgacs.org This strategy has also been successfully applied to the preparation of new alpha-substituted analogues with high enantio- and diastereoselectivity. acs.org In addition to this, chiral organoselenium compounds have been shown to catalyze a convenient synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

Microwave-Assisted Synthesis of Oxazolidinone Derivatives

Microwave-assisted organic synthesis has gained traction as a method to accelerate reaction rates and improve yields. For the synthesis of oxazolidinones, a microwave-assisted approach has been reported for the preparation of 4-substituted oxazolidinone chiral auxiliaries from amino alcohols. nih.govresearchgate.net This method involves the treatment of the amino alcohol with diethyl carbonate in the presence of a base under microwave irradiation, leading to a significant reduction in reaction times compared to conventional heating. nih.govresearchgate.net Another notable microwave-assisted method is a one-pot cyclization-methylation reaction of amino alcohols with dimethyl carbonate, catalyzed by an ionic liquid, to produce 4-substituted-3-methyl-1,3-oxazolidin-2-ones. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Substituted Oxazolidin-2-ones

| Method | Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional | Amino alcohol, Ethyl carbonate/Phosgene | Extended heating (16-24 hours) | Well-established | researchgate.net |

| Microwave-Assisted | Amino alcohol, Diethyl carbonate, Base | Microwave irradiation (125–135 °C) | Reduced reaction times, Improved yields | nih.gov |

| Microwave-Assisted | Amino alcohol, Dimethyl carbonate, Ionic Liquid | Microwave irradiation | One-pot, Faster than other reported protocols | researchgate.net |

Regioselective N-Acylation for 3-Butyryl Formation

The nitrogen atom of the oxazolidinone ring is nucleophilic, but its reactivity is tempered by the adjacent carbonyl group. Therefore, activation of either the oxazolidinone nitrogen or the acylating agent is typically required to facilitate an efficient reaction. The primary methods for achieving the N-acylation of 4-methyloxazolidin-2-one to form the desired 3-butyryl derivative involve the use of a base to deprotonate the oxazolidinone, followed by reaction with a suitable butyrylating agent, or the use of a catalyst to promote the acylation.

Methods for Introducing the Butyryl Group at the Nitrogen Atom

Several reliable methods have been established for the N-acylation of oxazolidinones, which are applicable to the synthesis of 3-butyryl-4-methyloxazolidin-2-one. These methods primarily differ in the choice of base and the nature of the acylating species.

A widely employed and highly effective method involves the deprotonation of the 4-methyloxazolidin-2-one with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, typically -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithium salt is a potent nucleophile that readily reacts with an acylating agent like butyryl chloride to afford the N-acylated product in high yield.

Alternatively, a milder and often more convenient method utilizes a weaker organic base, such as triethylamine (B128534) (TEA), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This approach avoids the use of pyrophoric organolithium reagents and can be performed at or above room temperature. The reaction proceeds by the formation of a highly reactive N-acylpyridinium intermediate from the acyl chloride and DMAP, which is then attacked by the oxazolidinone. This method is effective with both acyl chlorides and anhydrides.

More recently, Lewis acid-catalyzed N-acylation has emerged as a viable alternative. Catalytic amounts of Lewis acids like zinc chloride (ZnCl₂) can activate the acylating agent, typically an acid anhydride (B1165640), towards nucleophilic attack by the oxazolidinone. These reactions can often be performed under solvent-free conditions, offering a greener synthetic route.

An additional approach is the direct coupling of a carboxylic acid, in this case, butyric acid, with the oxazolidinone. This is often achieved by generating a mixed anhydride in situ using pivaloyl chloride and triethylamine. This one-pot procedure is highly efficient and avoids the need to pre-form the acyl chloride.

Finally, electrochemical methods have been developed where the oxazolidinone anion is generated through reduction at the cathode. The resulting anion then reacts with an added acylating agent. This technique offers a way to perform the acylation under mild conditions without the need for chemical bases.

Optimization of Acylation Conditions for N-Butyryl-4-methyloxazolidin-2-one

The choice of synthetic method for the preparation of this compound depends on factors such as scale, availability of reagents, and desired purity. The optimization of reaction conditions is crucial to maximize the yield and minimize side reactions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the butyrylating agent (e.g., butyryl chloride vs. butyric anhydride).

For the classical n-BuLi method, the slow addition of the base at -78 °C is critical to prevent side reactions. The use of a high-purity butyryl chloride is also essential for achieving high yields.

In the TEA/DMAP catalyzed method, the reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or an ether like THF. The amount of DMAP is usually kept at a catalytic level (1-10 mol%) to avoid purification difficulties.

Lewis acid-catalyzed acylations with butyric anhydride are often optimized by screening different Lewis acids and their loadings. The reaction temperature can also be varied to achieve a balance between reaction rate and selectivity.

The following table provides a comparative overview of different conditions for the N-butyrylation of 4-methyloxazolidin-2-one based on established acylation methodologies for oxazolidinones.

| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Butyryl chloride | n-Butyllithium | Tetrahydrofuran (THF) | -78 to 0 | >95 |

| Butyryl chloride | Triethylamine / cat. DMAP | Dichloromethane (CH₂Cl₂) | 0 to 25 | 90-95 |

| Butyric anhydride | cat. Zinc Chloride (ZnCl₂) | None (solvent-free) | 25 to 60 | 85-95 |

| Butyric acid | Pivaloyl chloride / Triethylamine | Toluene | 80 to 110 | 80-90 |

This table presents typical yields for N-acylation of oxazolidinones based on general methodologies, as specific comparative data for this compound is not extensively published. The yields are illustrative and can vary based on the specific substrate and reaction scale.

Mechanistic Investigations into Asymmetric Induction Mediated by 3 Butyryl 4 Methyloxazolidin 2 One Analogues

Stereoelectronic Control of Enolate Formation in N-Acyloxazolidinones (e.g., Z-Enolate Selectivity)

The first step in many carbon-carbon bond-forming reactions involving N-acyloxazolidinones is the deprotonation of the α-carbon to form an enolate. The geometry of this enolate, designated as either (Z) or (E), is a critical determinant of the final product's stereochemistry. In systems based on 3-butyryl-4-methyloxazolidin-2-one and its analogues, there is a strong preference for the formation of the (Z)-enolate.

This selectivity is primarily governed by stereoelectronic factors during the deprotonation step, often explained by the Ireland model. pharmaxchange.info When a strong, sterically hindered base like lithium diisopropylamide (LDA) is used, the deprotonation proceeds through a six-membered, chair-like transition state. pharmaxchange.infoyoutube.com In this transition state, minimizing steric interactions is paramount. The bulky R group of the acyl chain (in this case, the ethyl group of the butyryl moiety) preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the substituents on the lithium-coordinating base. pharmaxchange.info This arrangement forces the oxazolidinone ring into a position that ultimately leads to the formation of the (Z)-enolate upon removal of the α-proton. pharmaxchange.info

The choice of base and reaction conditions can influence the ratio of (E) to (Z) enolates. While sterically hindered bases like LDA favor the kinetically controlled formation of the less stable (Z)-enolate, smaller, less hindered bases under equilibrating conditions might lead to the thermodynamically more stable enolate, although this is less common in stereoselective applications. msu.eduyoutube.com

Table 1: Factors Influencing Enolate Geometry in N-Acyloxazolidinones

| Factor | Influence on Selectivity | Predominant Enolate | Rationale |

| Base | Use of bulky bases (e.g., LDA) | (Z)-Enolate | The base's steric bulk favors a transition state that minimizes A1,3 strain, leading to kinetic control. pharmaxchange.infomasterorganicchemistry.com |

| Acyl Group (R) | Increased steric bulk of the R group | (Z)-Enolate | A bulkier R group enhances the preference for the equatorial position in the Ireland model transition state. pharmaxchange.info |

| Solvent | Polar, coordinating solvents (e.g., THF) | (Z)-Enolate | Stabilizes the chelated transition state necessary for high selectivity. |

| Temperature | Low temperatures (e.g., -78 °C) | (Z)-Enolate (Kinetic) | Prevents equilibration to the potentially more stable but less desired (E)-enolate. masterorganicchemistry.com |

Diastereoselective Models for Asymmetric Reactions Utilizing this compound Type Auxiliaries

Once the (Z)-enolate is formed, its subsequent reaction with an electrophile is directed by the chiral auxiliary. The facial selectivity of this attack is controlled by the conformation of the enolate, which is influenced by chelation and non-covalent interactions.

In the presence of Lewis acidic metal cations, such as those from boron triflate, magnesium halides, or titanium tetrachloride, the (Z)-enolate forms a rigid, chelated bicyclic system. nih.gov The metal ion coordinates simultaneously with the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the conformation of the N-acyl group, forcing the substituent on the chiral center of the auxiliary (the methyl group at C4) to act as a powerful steric shield.

This steric hindrance effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is forced to approach from the less hindered, opposite face. This predictable facial bias is the cornerstone of the high diastereoselectivity observed in reactions such as aldol (B89426) additions, alkylations, and acylations using these auxiliaries. For example, in a titanium-mediated aldol addition, the chlorotitanium enolate forms a well-defined chelated structure that directs the incoming aldehyde to the unhindered face of the enolate. nih.gov

In cases where strongly chelating metals are absent, stereocontrol can still be achieved, albeit through different transition state models. In these scenarios, dipolar repulsion between the carbonyl groups of the enolate and the oxazolidinone ring is often invoked to explain the preferred conformation. The molecule adopts a conformation where the dipoles of the two carbonyl groups are anti-periplanar to minimize electrostatic repulsion.

In this non-chelated model, the substituent on the chiral auxiliary continues to play a crucial role. It sterically encumbers one face of the enolate, directing the electrophile to the other, thereby ensuring diastereoselectivity. The predictability of these models, however, can be less robust than in the well-defined, rigid systems established through metal chelation.

Table 2: Models for Diastereoselection in N-Acyloxazolidinone Enolate Reactions

| Model | Key Feature | Driving Force | Consequence |

| Chelated Transition State | Rigid bicyclic structure involving a metal ion (B, Mg, Ti). | Coordination of the metal with both carbonyl oxygens. nih.gov | The auxiliary's substituent effectively blocks one face of the enolate, ensuring high diastereoselectivity. |

| Non-Chelated Transition State | Anti-periplanar arrangement of carbonyl dipoles. | Minimization of electrostatic repulsion. | The auxiliary's substituent provides steric hindrance to guide the incoming electrophile. |

Spectroscopic and Computational Approaches to Elucidating Reaction Pathways

The mechanistic models described above are supported by a wealth of experimental and theoretical evidence. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, have been invaluable in characterizing the structures of intermediates and transition state analogues. rsc.org For instance, low-temperature NMR studies can provide direct evidence for the formation and geometry of specific enolates.

Furthermore, computational chemistry has emerged as a powerful tool for understanding these complex reaction pathways. mdpi.commdpi.com Quantum chemical calculations, such as those based on Density Functional Theory (DFT), allow for the detailed examination of transition state energies and geometries. mdpi.com These studies can be used to:

Calculate the relative energies of the (E)- and (Z)-enolates and the transition states leading to them, corroborating the kinetic preference for the (Z)-isomer.

Model the structures of chelated and non-chelated transition states for reactions with electrophiles, providing a theoretical basis for the observed diastereoselectivities.

Analyze the non-covalent interactions (e.g., steric repulsion, electrostatic interactions) that govern stereochemical outcomes.

By merging experimental data from spectroscopy and crystallography with theoretical insights from computational studies, a comprehensive picture of the reaction mechanism emerges, confirming the validity of the proposed models for asymmetric induction. rsc.orgmdpi.com

Recovery, Recycling, and Regenerative Aspects of Chiral Oxazolidinone Auxiliaries

Methods for Auxiliary Cleavage and Recovery

After the diastereoselective functionalization of the butyryl group, the N-acyl bond of the resulting product must be cleaved to release the chiral product and recover the valuable 4-methyloxazolidin-2-one auxiliary. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or ester). The cleavage must be selective for the exocyclic amide bond to avoid degradation of the oxazolidinone ring. williams.edu

Several reliable methods have been established for the cleavage of N-acyl oxazolidinones, which are broadly applicable to substrates like N-acylated 4-methyloxazolidin-2-ones. uwindsor.cawikipedia.org

Hydrolytic Cleavage to Carboxylic Acids: This is one of the most common cleavage methods. While simple alkaline hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) can be effective, it sometimes leads to undesired cleavage of the endocyclic carbamate (B1207046) bond of the auxiliary. williams.edu A milder and more selective method employs lithium hydroperoxide (LiOOH), generated in situ from LiOH and aqueous hydrogen peroxide (H₂O₂). williams.edu The hydroperoxide anion is a highly effective nucleophile that selectively attacks the exocyclic acyl group. The resulting peroxyacid intermediate is then typically reduced with a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃) during workup to yield the final carboxylic acid. williams.edu

Reductive Cleavage to Alcohols: To obtain a primary alcohol, reductive cleavage is employed. Hydride reagents are used to reduce the acyl carbonyl group. Lithium borohydride (B1222165) (LiBH₄) is a commonly used reagent for this transformation, effectively converting the N-acyl group to a primary alcohol while leaving the auxiliary intact. uwindsor.ca Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. uwindsor.ca For sterically hindered substrates, where standard conditions may result in poor yields, a modified procedure using lithium borohydride in the presence of one equivalent of water has been shown to be highly efficient. bohrium.com

Conversion to Other Derivatives: The N-acyl oxazolidinone can also be converted into other useful functional groups. Transesterification with a nucleophile like sodium methoxide (B1231860) in methanol (B129727) can yield the corresponding methyl ester. Furthermore, reaction with hydroxylamine (B1172632) derivatives can produce hydroxamic acids. figshare.com

Following cleavage, the liberated chiral auxiliary, 4-methyloxazolidin-2-one, is typically recovered from the reaction mixture. Standard procedures involve an aqueous workup followed by extraction with an organic solvent. The auxiliary can then be purified by crystallization or chromatography, allowing for its reuse in subsequent reactions. williams.edu

| Desired Product | Reagents | Typical Conditions | Auxiliary Recovery Yield |

|---|---|---|---|

| Carboxylic Acid | LiOH, H₂O₂ then Na₂SO₃ | THF/H₂O, 0 °C | >95% |

| Primary Alcohol | LiBH₄, H₂O | Diethyl ether, 0 °C | High |

| Primary Alcohol | LiAlH₄ | THF, 0 °C | High |

| Ester | RONa/ROH (e.g., NaOMe/MeOH) | Methanol, 0 °C to RT | Good to High |

Strategies for Recycling and Reutilization of the Oxazolidinone Core

A key advantage of auxiliary-based synthesis is the potential for high recovery and subsequent reuse of the chiral auxiliary, which is essential for making the process economically viable and sustainable. researchgate.net After the cleavage reaction and separation from the chiral product, the recovered 4-methyloxazolidin-2-one can be reacylated and reintroduced into the synthetic sequence.

The recycling process typically involves:

Separation: After cleavage, the reaction mixture contains the chiral product, the free auxiliary, and residual reagents. An aqueous workup is usually performed. The product and auxiliary are separated based on their different chemical properties, such as acidity/basicity or polarity. For instance, after hydrolytic cleavage, the resulting carboxylic acid can be separated from the neutral oxazolidinone auxiliary by a simple acid-base extraction.

Purification: The recovered auxiliary is purified to ensure high enantiomeric and chemical purity for its next use. Recrystallization is a highly effective method for this purpose. williams.edu

Re-acylation: The purified oxazolidinone is then acylated again with butyryl chloride or butyric anhydride (B1165640) to regenerate the starting material, 3-Butyryl-4-methyloxazolidin-2-one, ready for another cycle of asymmetric synthesis. williams.eduwikipedia.org

The high fidelity and predictability of these reactions allow for the development of closed-loop processes, particularly in industrial settings, which significantly minimizes waste. researchgate.net

Assessment of Sustainability and Atom Economy in Auxiliary-Mediated Synthesis

The "greenness" of a chemical synthesis is often evaluated using metrics such as Atom Economy (AE) and Reaction Mass Efficiency (RME). researchgate.net The use of stoichiometric chiral auxiliaries is, by definition, less atom-economical than asymmetric catalysis because the auxiliary itself does not get incorporated into the final product. harvard.edu

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In a reaction involving a chiral auxiliary, the mass of the auxiliary is included in the reactants but not in the final product, leading to a lower theoretical AE.

Reaction Mass Efficiency (RME): This provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants, the yield, and the mass of the desired product.

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

| Metric | Single-Use Scenario | Recycling Scenario (e.g., 95% recovery/reuse) | Implication |

|---|---|---|---|

| Atom Economy (single step) | Low | Low | Metric does not account for recycling. |

| Process Mass Intensity (PMI) | High | Significantly Lower | Recycling dramatically reduces the total mass of materials used per mass of product. |

| E-Factor (Waste/Product Ratio) | High | Significantly Lower | Recycling minimizes the auxiliary's contribution to the waste stream. |

| Overall Cost | High | Lower | Reduces the need to purchase new, often expensive, chiral auxiliary for each batch. |

Future Directions and Emerging Research Avenues for 3 Butyryl 4 Methyloxazolidin 2 One Analogues

Design of New Generation Oxazolidinone Auxiliaries with Enhanced Selectivity or Reactivity

The quest for improved chiral auxiliaries is a continuous endeavor in organic synthesis. rsc.org While Evans' oxazolidinones are highly effective, researchers are exploring modifications to the core structure to achieve even greater control over stereochemical outcomes or to enhance reactivity. rsc.orgresearchgate.net The development of new oxazolidinone derivatives is a key area of focus, with the goal of creating auxiliaries that are more reliable and efficient for inducing chirality. rsc.orgrsc.org

One approach involves the synthesis of novel oxazolidinone analogues with different substitution patterns. researchgate.net For example, the introduction of bulky or electronically distinct substituents at the 4 and 5 positions of the oxazolidinone ring can fine-tune the steric environment around the reaction center, leading to improved diastereoselectivity in reactions such as alkylations and aldol (B89426) additions. wikipedia.orgresearchgate.net The aim is to create a more biased reaction space, forcing the incoming reagents to approach from a specific trajectory.

Furthermore, variations of the classic oxazolidinone structure, such as thiazolidinethiones and oxazolidinethiones, have been developed. These analogues exhibit different reactivity and cleavage conditions, and in some cases, offer complementary diastereoselectivity to the original Evans auxiliaries. researchgate.net For instance, cysteine-derived thiazolidinethiones and serine-derived oxazolidinethiones have proven to be effective chiral auxiliaries in boron- and tin-mediated aldol reactions. researchgate.net

The development of these new generation auxiliaries is often aimed at overcoming the limitations of existing methods and expanding the scope of their application in the total synthesis of complex, biologically active natural products. rsc.orgresearchgate.net

Table 1: Examples of New Generation Oxazolidinone Auxiliaries and Their Enhancements

| Auxiliary Type | Key Structural Modification | Intended Enhancement | Relevant Applications |

|---|---|---|---|

| Substituted Oxazolidinones | Varied substituents at C4 and C5 | Increased diastereoselectivity | Asymmetric alkylation, aldol reactions |

| Thiazolidinethiones | Replacement of carbonyl oxygen with sulfur | Altered reactivity and cleavage, complementary diastereoselectivity | Boron- and tin-mediated aldol reactions |

| Oxazolidinethiones | Replacement of ring oxygen with sulfur | Different electronic properties and coordination | Cross-coupling reactions with acetals |

Exploration of Oxazolidinone Scaffolds in Other Areas of Chemical Research (e.g., Organocatalysis)

The inherent chirality and rigid structure of the oxazolidinone ring make it an attractive scaffold for applications beyond its traditional role as a stoichiometric chiral auxiliary. rsc.org A significant emerging area is the use of oxazolidinone derivatives in the field of organocatalysis. researchgate.netacs.orgnih.gov In this context, the chiral oxazolidinone framework is incorporated into a larger molecule that acts as a catalyst, facilitating asymmetric transformations without being consumed in the reaction.

Researchers have successfully developed organocatalytic systems based on chiral oxazolidinone rings for various reactions. researchgate.netacs.org For instance, an efficient, catalytic asymmetric approach to the antibacterial agent linezolid (B1675486) has been developed, which features an organocatalytic, highly enantioselective aldol reaction and a Beckman rearrangement to construct the chiral oxazolidinone ring. researchgate.netacs.orgnih.gov This represents a shift from using the oxazolidinone as a pre-installed auxiliary to using it as a target for catalytic asymmetric synthesis.

Furthermore, chiral 1,3-oxazolidine ligands, which possess a sterically tunable and rigid structure, have garnered increasing attention in asymmetric catalysis. rsc.org These ligands, derived from readily available amino alcohols, have been successfully employed in a range of catalytic asymmetric reactions, including alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol reactions. rsc.org The modular synthesis of a diverse set of these ligands allows for the fine-tuning of the catalyst structure to optimize reactivity and selectivity for a specific transformation.

The exploration of oxazolidinone scaffolds in organocatalysis is a promising avenue for developing more sustainable and atom-economical synthetic methods. researchgate.netacs.org

Table 2: Applications of Oxazolidinone Scaffolds in Organocatalysis

| Reaction Type | Role of Oxazolidinone Scaffold | Example | Reference |

|---|---|---|---|

| Aldol Reaction | Catalytic enantioselective construction of the oxazolidinone ring | Synthesis of Linezolid and its analogues | researchgate.netacs.orgnih.gov |

| Beckman Rearrangement | Part of a catalytic enantioselective route to chiral oxazolidinones | Synthesis of Linezolid and its analogues | researchgate.netacs.orgnih.gov |

| Asymmetric Alkylations | Chiral ligand for metal-catalyzed reactions | Various | rsc.org |

Advanced Mechanistic Studies using Modern Analytical Techniques

A deeper understanding of the reaction mechanisms underlying the high stereoselectivity of oxazolidinone auxiliaries is crucial for their rational design and application. publish.csiro.auuq.edu.aunih.gov Modern analytical techniques, particularly computational methods like Density Functional Theory (DFT) and advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, are providing unprecedented insights into the transition states and reaction pathways. publish.csiro.auuq.edu.aunih.govresearchgate.net

For example, DFT computations have been employed to elucidate the origins of regioselectivity in the cleavage of Evans chiral auxiliaries. publish.csiro.auuq.edu.auresearchgate.net These studies have examined the differing selectivities of reagents like lithium hydroxide (B78521) (LiOH) versus lithium hydroperoxide (LiOOH), revealing that the barrier for the decomposition of the initially formed tetrahedral intermediate is the determining factor. publish.csiro.auuq.edu.au For LiOH, this barrier is low, leading to endocyclic cleavage, while for LiOOH, the barrier is high, favoring the desired exocyclic cleavage. publish.csiro.auuq.edu.au

Similarly, a combination of molecular modeling and NMR spectroscopy has been used to propose a new, more general model for the dialkylaluminum chloride-promoted Diels-Alder reaction of N-acyloxazolidinones. nih.gov This model, based on the formation of low-energy mono- or bicomplexes that are observable by NMR, provides a more complete explanation of the experimental selectivities compared to earlier models. nih.gov The study highlights a "chirality-transfer" concept, where an achiral Lewis acid acts as a bridge to transfer chirality from the auxiliary to the reactive center. nih.gov

These advanced mechanistic studies are not only of academic interest but also have practical implications for optimizing reaction conditions and for the design of new, more effective chiral auxiliaries. publish.csiro.auuq.edu.aunih.gov

Table 3: Advanced Analytical Techniques in the Study of Oxazolidinone Auxiliaries

| Analytical Technique | Reaction Studied | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Cleavage of chiral auxiliary | The decomposition barrier of the tetrahedral intermediate determines regioselectivity. | publish.csiro.auuq.edu.auresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chiral auxiliary-mediated synthesis with modern technologies like flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. nih.govrsc.orgacs.org Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. nih.govacs.org

The synthesis of the oxazolidinone scaffold itself has been successfully adapted to flow conditions. rsc.org For example, a continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source has been developed, showcasing a greener and more efficient approach to these important heterocyclic compounds. rsc.org

Furthermore, asymmetric transformations using chiral auxiliaries are being increasingly performed in continuous flow systems. nih.gov This approach can lead to higher selectivities, shorter reaction times, and reduced catalyst loading compared to batch reactions. nih.gov The ability to easily scale up reactions by extending the reactor length or running the system for longer periods makes flow chemistry particularly attractive for industrial applications. acs.org

Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions and processes involving chiral auxiliaries. vapourtec.com These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, leading to the rapid identification of optimal synthetic routes.

The convergence of chiral auxiliary chemistry with flow and automated technologies is poised to play a crucial role in the future of pharmaceutical and fine chemical synthesis. nih.govacs.org

Table 4: Comparison of Batch vs. Flow Chemistry for Oxazolidinone-Related Syntheses

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Scalability | Often challenging and requires re-optimization | Readily scalable by numbering-up or longer run times |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes, improved safety |

| Efficiency | Can have longer reaction times and lower productivity | Often shorter reaction times and higher productivity |

| Reproducibility | Can be variable between batches | Highly reproducible |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Butyryl-4-methyloxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxazolidinone derivatives typically involves multi-step organic reactions. For this compound, acylation of the oxazolidinone core using butyryl chloride under anhydrous conditions is a common approach. Optimization includes controlling reaction temperature (e.g., 0–5°C for acylation) and using solvents like dichloromethane. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity. Reflux conditions (e.g., 80°C in ethanol) may enhance yield for intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization requires a combination of techniques:

- Spectroscopy : and to confirm substituent positions and core structure.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points, though inconsistencies in literature values (e.g., ±5°C) necessitate repeated trials .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) of this compound be resolved?

- Methodological Answer : Discrepancies in physical properties often arise from variations in synthesis protocols or impurities. To resolve contradictions:

Standardize Synthesis : Reproduce the compound using documented methods (e.g., from peer-reviewed journals) and compare results.

Control Crystallization : Use identical recrystallization solvents (e.g., ethanol vs. acetone) to assess impact on melting points.

Collaborative Validation : Cross-validate data with independent labs using shared batches.

For example, highlights inconsistent reporting of melting points in oxazolidinone analogs, emphasizing the need for rigorous documentation of experimental conditions .

Q. What strategies are effective in modifying the oxazolidinone core to enhance bioactivity?

- Methodological Answer : Structural modifications focus on:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., halogens) at the 4-position to improve metabolic stability.

- Hybrid Scaffolds : Combining oxazolidinone with pharmacophores like pyrazole or thiazolidinone rings (e.g., as in and ) to target enzyme inhibition (e.g., kinase or protease assays).

- Stereochemical Control : Using chiral auxiliaries (e.g., (R)-4-benzyloxazolidin-2-one derivatives) to optimize enantioselectivity in biological interactions .

Q. How can computational modeling guide the design of this compound derivatives for specific targets?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial ribosomes for antimicrobial activity).

QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity.

MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess conformational stability in solvent environments.

and emphasize the importance of functional group positioning for bioactivity, which aligns with computational optimization .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing bioactivity data from oxazolidinone derivatives?

- Methodological Answer :

- Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values.

- Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., substituent size, polarity) to identify activity trends.

- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition assays) to resolve conflicting results, as noted in and for handling literature inconsistencies .

Safety and Handling

Q. What are the critical safety considerations when working with this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate for excess acylating agents).

outlines general safety protocols for oxazolidinone derivatives, including inert atmosphere use for moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.